2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)-
Description
Properties
IUPAC Name |
4-methyl-2-(2-methylpropyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(2)6-10-7-9(3)4-5-11-10/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETLQGKRPMMKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864412 | |
| Record name | 2-Isobutyl-4-methyltetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13477-62-8 | |
| Record name | Dihydrorose oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13477-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isobutyl-4-methyltetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-isobutyl-4-methyl-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Catalysts
Early synthetic routes employed dichloromethane as a solvent at elevated temperatures (60°C) with p-toluenesulfonic acid (PTSA) as the catalyst. This method, detailed in a 2005 patent, yielded florol at 32% efficiency after six hours. The mechanism proceeds via protonation of the aldehyde, followed by nucleophilic attack by the allylic alcohol and subsequent cyclization (Figure 1).
Figure 1: Prins Cyclization Mechanism
Simplified mechanism illustrating the acid-catalyzed formation of florol.
Limitations of Solvent-Based Methods
While effective, this approach faced challenges:
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Environmental concerns due to volatile organic solvent use.
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Energy-intensive heating requirements.
Solvent-Free Synthesis: A Green Chemistry Approach
Catalyst Screening and Optimization
A breakthrough emerged with solvent-free methodologies conducted at room temperature . Using solid acid catalysts such as silica-supported PTSA , researchers achieved 55–64% yields within 24 hours, surpassing traditional methods. Key findings from catalyst studies include:
Table 1: Catalyst Impact on Florol Yield (24-Hour Reaction)
| Catalyst | Yield (%) |
|---|---|
| p-Toluenesulfonic acid | 55 |
| Methanesulfonic acid | 64 |
| Sulfuric acid | 43 |
| Sodium sulfate | 2 |
Data adapted from experimental trials comparing acid catalysts.
Methanesulfonic acid emerged as the most efficient catalyst, likely due to its strong acidity and compatibility with solvent-free conditions.
Reaction Time and Yield Correlation
Extending the reaction duration to seven days further increased yields to 63% , demonstrating the trade-off between time and efficiency in solvent-free systems. This method eliminates solvent recovery steps, reducing waste and operational costs.
Industrial-Scale Process: Patent Innovations
Hydrogenation of Dihydropyran Intermediates
A patented process (EP2865676A1) describes the preparation of florol via hydrogenation of dihydropyran precursors (e.g., 4-methyl-2-isobutyl-3,6-dihydropyran). Key steps include:
Table 2: Hydrogenation Conditions and Outcomes
| Parameter | Value |
|---|---|
| Catalyst | Pd/C, Raney Ni |
| Pressure | 10–50 bar H₂ |
| Temperature | 80–120°C |
| Yield | 85–90% |
Distillation and Process Intensification
The patent emphasizes distillative workup to manage byproducts and unreacted starting materials. Using thermally coupled distillation columns , the process achieves >95% purity by removing low-boiling (e.g., unreacted isoprenol) and high-boiling (e.g., dimeric byproducts) impurities.
Diastereomer Formation and Separation
Florol exists as four diastereomers due to stereogenic centers at C2 and C4. Chromatographic analyses reveal two predominant forms: syn (Rf = 0.20) and anti (Rf = 0.35), which are separable via column chromatography (hexane/ethyl acetate, 3:1). NMR studies confirm distinct coupling constants for each isomer, with the syn isomer exhibiting a downfield-shifted hydroxyl proton.
Comparative Analysis of Methodologies
Efficiency and Sustainability
| Method | Yield (%) | Time | Environmental Impact |
|---|---|---|---|
| Solvent-based (PTSA) | 32 | 6 hours | High (solvent use) |
| Solvent-free (MsOH) | 64 | 24 hours | Low |
| Hydrogenation (Pd/C) | 85–90 | 2–4 hours | Moderate (H₂ use) |
Comparative metrics highlight solvent-free methods as the most sustainable.
Scalability Challenges
While solvent-free methods excel in lab-scale synthesis, industrial adoption requires addressing:
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Heat management in exothermic reactions.
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Catalyst recycling to reduce costs.
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Byproduct formation during prolonged reactions.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H20O2
- Molecular Weight : 172.26 g/mol
- Density : 0.9516 g/cm³ at 20 °C
- Boiling Point : 93-95 °C (at 3 Torr)
- Water Solubility : 23 g/L at 23 °C
- pKa : 14.69 (predicted)
The compound features a tetrahydropyran ring with a hydroxyl group (-OH) at the 4-position and a branched alkyl group at the 2-position, which contributes to its reactivity and potential applications in various fields .
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. A study demonstrated that certain synthesized derivatives showed activity against various bacterial strains, suggesting potential for development into antimicrobial agents .
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of bioactive molecules. Its unique structure allows for modifications that can lead to the creation of compounds with enhanced biological activity. For instance, it can be transformed into other functionalized pyrans that may possess anti-inflammatory or analgesic properties .
Perfume Composition
2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)- is utilized in the fragrance industry due to its pleasant aroma profile. It is often incorporated into perfume formulations to impart floral and fruity notes. A patent describes its use in various cosmetic products, including shampoos and lotions, where it enhances the overall fragrance .
Flavoring Agent
The compound is also explored as a flavoring agent in food products. Its structural similarity to naturally occurring compounds found in essential oils makes it suitable for use in flavor formulations that mimic fruity or floral notes .
Solvent Properties
Due to its solvent characteristics, 2H-Pyran can be employed in industrial applications requiring effective solubilization of organic compounds. Its ability to dissolve various substances makes it valuable in chemical manufacturing processes .
Environmental Considerations
The synthesis methods for this compound often utilize solid acid catalysts, which help reduce environmental impact by minimizing waste products during production. This eco-friendly approach aligns with contemporary trends toward sustainable chemical practices .
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, influencing various biochemical processes. Detailed studies are ongoing to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of 2H-Pyran Derivatives
Functional Group Impact on Properties
- Hydrophilicity: The hydroxyl group in 63500-71-0 enhances water solubility compared to non-oxygenated derivatives like Rose oxide .
- Odor Profile : The 2-methylpropyl group in 63500-71-0 contributes to a milder floral scent, whereas Rose oxide’s propenyl group imparts a sharper, rosy aroma .
- Thermal Stability: Higher boiling points in hydroxylated derivatives (e.g., 225°C for 63500-71-0) suggest greater thermal stability compared to non-hydroxylated analogs .
Analytical Differentiation
- GC-MS Retention Indices :
- Mass Spectrometry :
Biological Activity
2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)-, also known as florol, is a compound belonging to the pyran family, characterized by a six-membered ring containing an oxygen atom. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial synthesis.
- Molecular Formula : C₆H₁₂O₂
- Molecular Weight : 116.16 g/mol
- CAS Number : 82110-17-6
The biological activity of 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)- is primarily attributed to its interaction with various enzymes and receptors in biological systems. It has been shown to modulate enzyme activity, which can influence metabolic pathways and cellular signaling processes. For instance, it may inhibit certain enzymes involved in inflammation and cell proliferation, suggesting potential therapeutic applications in treating inflammatory diseases and cancer.
Enzyme Interaction Studies
Research indicates that this compound can affect enzyme mechanisms significantly. It has been used in studies assessing enzyme kinetics and metabolic pathways, providing insights into how it alters biochemical processes.
Toxicological Profile
A safety assessment of tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate (a related compound) revealed no significant genotoxic potential. Studies demonstrated that it does not induce clastogenic activity in vivo or in vitro under standard testing conditions. The margin of exposure (MOE) for repeated dose toxicity was found to be adequate, indicating a low risk at typical exposure levels .
Case Studies
- In Vitro Studies : Human peripheral blood lymphocytes treated with the compound showed no significant increase in chromosomal aberrations at concentrations below 2000 μg/mL, indicating a favorable safety profile .
- In Vivo Studies : In a repeated dose toxicity study on Sprague Dawley rats, doses up to 1000 mg/kg/day were administered without mortality or severe adverse effects noted. Some physiological changes were observed at high doses, but these were not deemed clinically significant .
Synthesis Methods
The synthesis of florol typically involves the Prins reaction between isovaleraldehyde and isoprenol, leading to the formation of diastereoisomers. Two primary methods have been explored:
- Solvent-Based Method : Conducted in dichloromethane at elevated temperatures (60°C), yielding moderate to high purity.
- Solvent-Free Method : Carried out at room temperature with comparable yields but improved efficiency .
Applications
The versatility of 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)- extends to various applications:
- Pharmaceuticals : Potential use in developing anti-inflammatory and anticancer drugs due to its enzyme modulation properties.
- Fragrance Industry : Utilized as a perfuming ingredient owing to its pleasant odor profile .
- Organic Synthesis : Acts as an intermediate in synthesizing other organic compounds.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2H-Pyran, tetrahydro-4-methyl-2-(2-methylpropyl)- | C₆H₁₂O₂ | Enzyme modulation; potential therapeutic uses |
| 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)- | C₈H₁₄O₂ | Similar reactivity but different applications |
| 2H-Pyran, tetrahydro-4-methyl-2-(phenyl)- | C₉H₁₄O₂ | Notable for fragrance applications |
Q & A
Basic Research Questions
Q. How can the structural identity of tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran be confirmed in synthetic samples?
- Methodology :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices (e.g., KI 1043 on DB-5 columns) and mass spectra with reference data. The compound elutes at RT 9.17 under specific GC conditions .
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm stereochemistry and substitution patterns. The (2R,4R)-cis-dihydro configuration (Rose oxide) is critical for differentiating isomers .
- Infrared Spectroscopy (IR) : Validate functional groups (e.g., hydroxyl and ether linkages) via characteristic absorption bands .
Q. What synthetic routes are reported for this compound?
- Primary Route : Cyclocondensation of isoamyl alcohol (3-methyl-1-butanol) and isoamyl aldehyde (3-methylbutanal) under acidic conditions. This method yields the compound as a colorless to pale yellow oil with a floral odor .
- Scale-Up Considerations : Optimize reaction temperature (typically 80–120°C) and catalyst (e.g., p-toluenesulfonic acid) to minimize side products like dehydrated terpenes .
Q. What are the key physicochemical properties relevant to laboratory handling?
- Physical Properties :
- Boiling point: 225°C
- Solubility: Miscible with ethanol and water, facilitating extraction via aqueous-organic partitioning .
- Safety Precautions :
- While direct toxicity data is limited, structural analogs (e.g., 2H-pyran-2-ones) exhibit skin/eye irritation (H315/H319). Use nitrile gloves, goggles, and fume hoods during handling .
Advanced Research Questions
Q. How does stereochemistry influence its application in fragrance chemistry?
- The (2R,4R)-cis-dihydro isomer (Rose oxide) is prized for its "rosy" aroma, while trans isomers lack commercial appeal. Stereochemical purity (>98%) is critical for olfactory receptor interactions. Enantioselective synthesis or chiral chromatography (e.g., β-cyclodextrin columns) is recommended for isolating bioactive isomers .
Q. What analytical challenges arise in quantifying this compound in essential oils?
- Matrix Interference : Co-elution with monoterpenes (e.g., limonene) in GC-MS requires tandem MS (MS/MS) or selective ion monitoring (SIM) for accurate quantification .
- Detection Limits : Optimize splitless injection modes and electron ionization (70 eV) to achieve sub-ppm detection in complex matrices like rose oil .
Q. What novel applications exist in sustainable chemistry?
- Green Solvent : Evaluated as a bio-derived solvent for CO₂ carboxylation reactions, offering low toxicity and renewable sourcing compared to petroleum-based ethers .
- Catalysis : Preliminary studies suggest utility in Lewis acid-mediated cycloadditions due to its ether-oxygen lone pairs .
Stability and Storage
Q. What conditions ensure long-term stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
